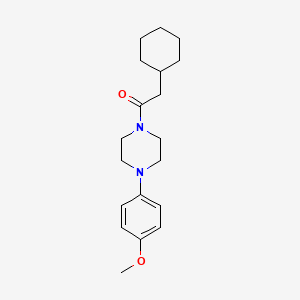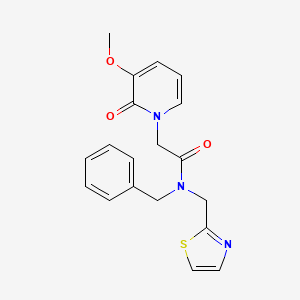![molecular formula C15H9ClN2O4S B5686495 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, also known as NBD-Cl, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and is a potent fluorescent probe that can be used for labeling biological molecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the formation of a covalent bond between the sulfonyl chloride group of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile and the amino or thiol groups of the biological molecule. The covalent bond formation results in the labeling of the biological molecule with 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, which can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is generally considered to be non-toxic and non-carcinogenic. However, it can react with biological molecules and alter their function, which may affect the physiological processes in living organisms. Therefore, caution should be taken when using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in lab experiments include its high sensitivity, specificity, and versatility. It can be used for labeling a wide range of biological molecules and can be detected by various fluorescence detection methods. However, the limitations of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile include its potential to alter the function of biological molecules and its susceptibility to photobleaching.
Direcciones Futuras
Of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile research include the development of new labeling strategies and the use of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in vivo for imaging and diagnostic purposes.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylacetonitrile in the presence of a base such as triethylamine. The reaction yields 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile as a yellow powder with a melting point of 84-86°C. The purity of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent probe for labeling biological molecules such as proteins, peptides, and nucleic acids. It can be used for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile can also be used for monitoring the conformational changes of biomolecules and for detecting the presence of reactive oxygen species.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4S/c16-12-3-7-14(8-4-12)23(21,22)15(10-17)9-11-1-5-13(6-2-11)18(19)20/h1-9H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFXHJDOCRJNKT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)

![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)
![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)